molecular formula C11H9ClN2 B8279961 3-(Chloro-phenylmethyl)pyridazine

3-(Chloro-phenylmethyl)pyridazine

Cat. No. B8279961
M. Wt: 204.65 g/mol
InChI Key: QPUPTFKYAYSJRU-UHFFFAOYSA-N
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Patent
US04067723

Procedure details

A solution of (±) 3-α-chlorobenzylpyridazine (2.05 g.) in ethanol (50 ml.) was treated with hydrogen, in the presence of magnesium oxide (0.4 g.) and palladium on charcoal (5% Pd; 0.2 g.), for 1 hour at ambient temperature and normal atmospheric pressure. The solution was then filtered and the filtrate was evaporated to dryness. The residue was dissolved in hot chloroform (100 ml.), cooled, washed with water (50 ml.), dried over magnesium sulphate and evaporated to give 3-benzylpyridazine (1.6 g.), m.p. 61°-64° C., in the form of a light brown coloured solid.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:9]1[N:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[H][H].[O-2].[Mg+2]>C(O)C.[Pd]>[CH2:2]([C:9]1[N:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
ClC(C1=CC=CC=C1)C=1N=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.4 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot chloroform (100 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with water (50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1N=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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